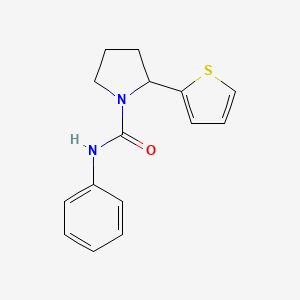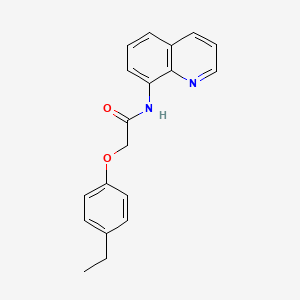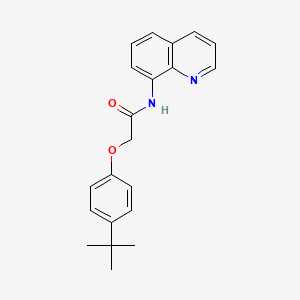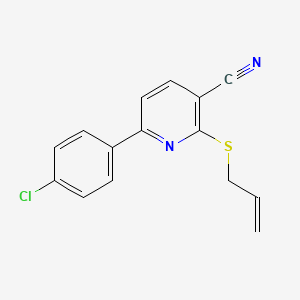![molecular formula C27H26N4O3S B11325072 Ethyl 2-({[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11325072.png)
Ethyl 2-({[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a cyano group, and a tetrahydro-1,6-naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the benzyl and cyano groups. The final step involves the esterification of the benzoate moiety. Common reagents used in these reactions include benzyl bromide, sodium cyanide, and ethyl chloroformate. Reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and benzoate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the cyano group produces primary amines.
Scientific Research Applications
ETHYL 2-{2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
ETHYL 2-{2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE can be compared with other naphthyridine derivatives, such as:
6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE: Lacks the benzoate ester group, resulting in different reactivity and applications.
ETHYL 2-{2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE: Contains additional functional groups that enhance its biological activity and chemical versatility.
Properties
Molecular Formula |
C27H26N4O3S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[(6-benzyl-3-cyano-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H26N4O3S/c1-2-34-27(33)22-10-6-7-11-24(22)29-25(32)18-35-26-20(15-28)14-21-17-31(13-12-23(21)30-26)16-19-8-4-3-5-9-19/h3-11,14H,2,12-13,16-18H2,1H3,(H,29,32) |
InChI Key |
BOUDNXKNEZFCAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C=C3CN(CCC3=N2)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B11324992.png)
![5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11324993.png)
![N-(butan-2-yl)-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11325000.png)
![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11325009.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-fluorobenzamide](/img/structure/B11325017.png)



![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbenzamide](/img/structure/B11325043.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11325044.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11325059.png)
![1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B11325067.png)
![4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11325070.png)
